

# Aunp-12: A Comprehensive Technical Guide to Target Binding and Affinity

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## Compound of Interest

Compound Name: Aunp-12

Cat. No.: B605686

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This in-depth technical guide provides a detailed overview of the binding characteristics and affinity of **Aunp-12**, a novel peptide-based immune checkpoint modulator. **Aunp-12** targets the Programmed cell Death-1 (PD-1) signaling pathway, a critical regulator of T-cell activation and exhaustion. This document summarizes key quantitative data, outlines detailed experimental methodologies for relevant assays, and provides visual representations of signaling pathways and experimental workflows.

## Core Target and Mechanism of Action

**Aunp-12** is a 29-amino acid branched peptide antagonist of the PD-1 signaling pathway.<sup>[1][2]</sup> It is engineered from the PD-L1/L2 binding domain of PD-1.<sup>[1][2]</sup> The primary mechanism of action of **Aunp-12** is the inhibition of the interaction between the PD-1 receptor and its ligands, Programmed Death-Ligand 1 (PD-L1) and Programmed Death-Ligand 2 (PD-L2).<sup>[3][4]</sup> By blocking these interactions, **Aunp-12** effectively disrupts the co-inhibitory signal that tumor cells exploit to evade the host immune system.<sup>[3][5]</sup> This blockade leads to the rescue of T-cell proliferation and effector functions, including the enhancement of Interferon-gamma (IFN- $\gamma$ ) release, a key cytokine in the anti-tumor immune response.<sup>[3][4]</sup> Notably, **Aunp-12** has been shown to exhibit equipotent antagonism towards both PD-L1 and PD-L2.<sup>[3]</sup>

The peptide sequence of **Aunp-12** is composed of two linked chains:

- Sequence 1: SNTSESFKFRVTQLAPKAQIKE

- Sequence 2: SNTSESF

## Quantitative Binding and Activity Data

The binding affinity and functional activity of **Aunp-12** have been characterized in various in vitro assays. The following tables summarize the key quantitative data, primarily presented as EC50 values, which represent the concentration of **Aunp-12** required to elicit a half-maximal response.

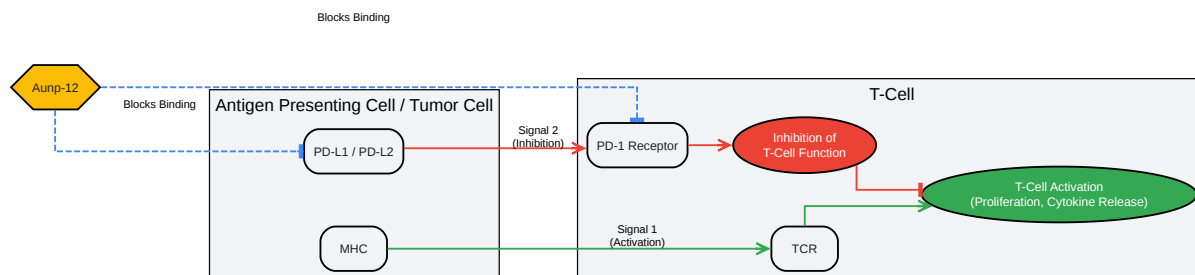
Assay Type	Cell Line/System	Target Ligand	Parameter	Value	Reference(s)
Inhibition of Binding	hPDL2 expressing HEK293 cells	PD-L2	EC50	0.72 nM	<a href="#">[6]</a>
PBMC Proliferation Assay	Rat peripheral blood mononuclear cells (PBMCs) with hPDL1 expressing MDA-MB-231 cells	PD-L1	EC50	0.41 nM	<a href="#">[6]</a>
Mouse Splenocyte Proliferation Assay	Mouse splenocytes	rmPD-L1	EC50	17 nM	<a href="#">[3]</a>
Mouse Splenocyte Proliferation Assay	Mouse splenocytes	rmPD-L2	EC50	16.6 nM	<a href="#">[3]</a>
Human PBMC Proliferation Assay	Human peripheral blood mononuclear cells (PBMCs)	rhPD-L1	EC50	63.3 nM	<a href="#">[3]</a>
Human PBMC Proliferation Assay	Human peripheral blood mononuclear	rhPD-L2	EC50	44.1 nM	<a href="#">[3]</a>

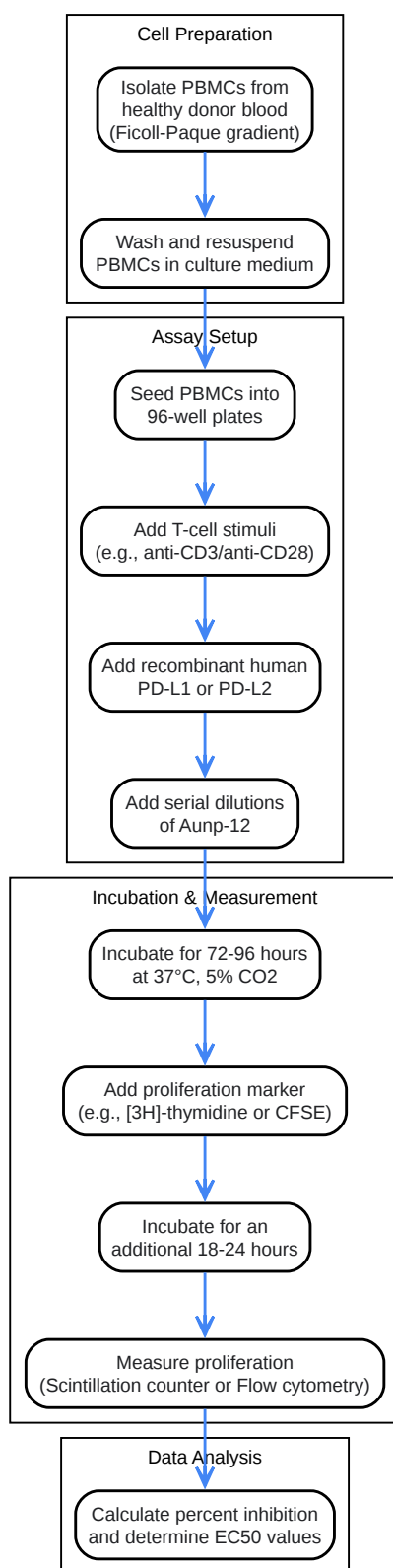
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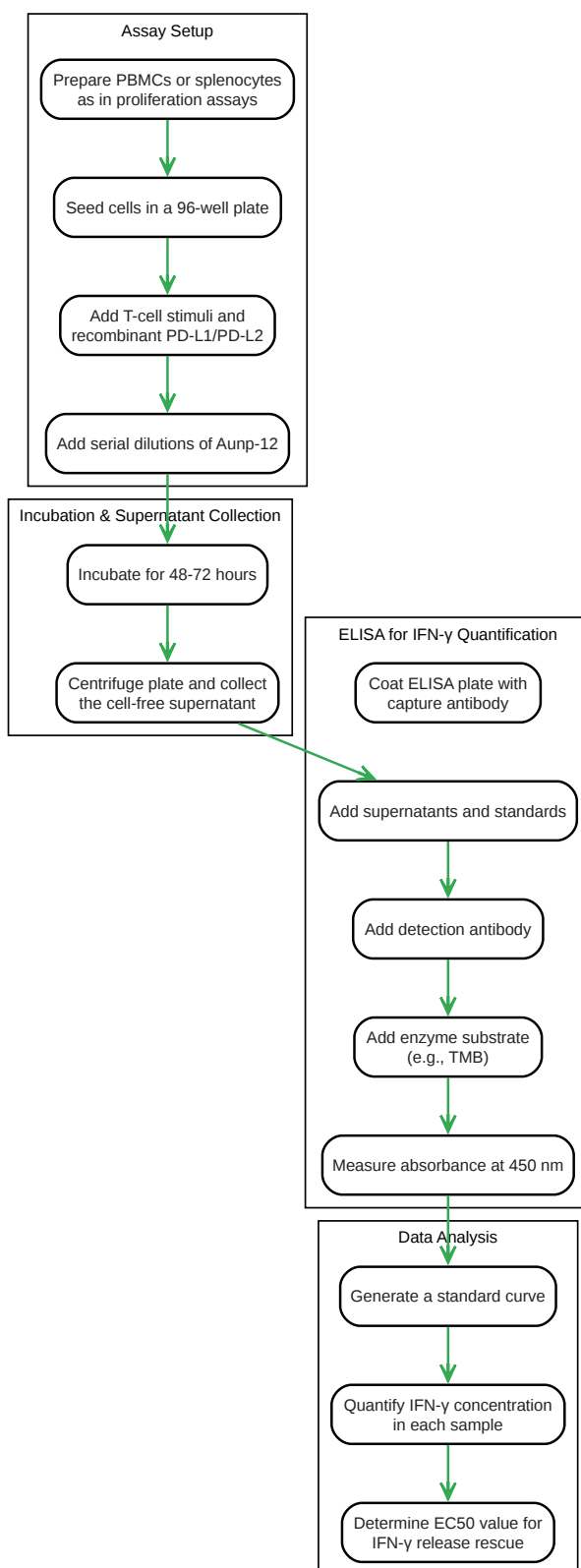
IFN $\gamma$ Release Assay	Mouse splenocytes	PD-L1	EC50	49 nM	<a href="#">[4]</a>
IFN $\gamma$ Release Assay	Mouse splenocytes	PD-L2	EC50	51 nM	<a href="#">[4]</a>

## Signaling Pathway

The PD-1 signaling pathway plays a crucial role in regulating T-cell responses. The binding of PD-L1 or PD-L2 on antigen-presenting cells or tumor cells to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell activation, proliferation, and cytokine release. **Aunp-12** acts as a competitive antagonist, preventing this interaction and thereby restoring T-cell-mediated anti-tumor immunity.







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